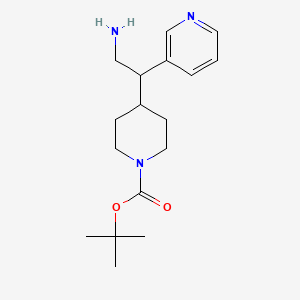

tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15888577

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3O2 |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | tert-butyl 4-(2-amino-1-pyridin-3-ylethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-11,18H2,1-3H3 |

| Standard InChI Key | JFAGLBVVIOGBJB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CN=CC=C2 |

Introduction

Chemical Structure and Stereochemical Considerations

The compound features a piperidine ring substituted at the 4-position with a 2-amino-1-(pyridin-3-yl)ethyl group and at the 1-position with a Boc protecting group. The piperidine ring likely adopts a chair conformation, as observed in structurally related tert-butyl piperidine carboxylates . The Boc group serves to protect the piperidine nitrogen during synthetic steps, while the 2-aminoethyl-pyridine side chain introduces hydrogen-bonding and aromatic stacking capabilities critical for target engagement.

Key structural attributes include:

-

Boc Protection: Enhances solubility and stability during synthesis, as seen in tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate derivatives .

-

Chiral Centers: The 2-aminoethyl substituent introduces two stereocenters (C1 and C2), necessitating enantioselective synthesis or resolution for applications requiring stereochemical precision.

-

Pyridine Interaction: The pyridin-3-yl group may participate in π-π stacking or coordinate metal ions, analogous to kinase inhibitors containing aromatic heterocycles .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis of this compound is documented, its preparation likely involves sequential alkylation and protection steps:

-

Piperidine Functionalization: Introduction of the 2-amino-1-(pyridin-3-yl)ethyl group via Michael addition or reductive amination, as demonstrated in the synthesis of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions, a standard method for tert-butyl carbamate formation .

Hypothetical Reaction Scheme:

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the 4-position of piperidine may require directing groups or transition metal catalysis.

-

Stereocontrol: Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, would be necessary to isolate enantiomerically pure forms.

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

-

NMR:

-

: δ 1.45 (s, 9H, Boc CH), 2.70–3.10 (m, piperidine H), 4.10 (br s, NH), 7.30–8.50 (m, pyridine H).

-

: δ 28.1 (Boc CH), 79.8 (Boc C), 155.2 (C=O).

-

-

MS (ESI+): m/z 334.2 [M+H].

X-ray Crystallography (Analogous Structures)

In tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate, the piperidine ring adopts a chair conformation with substituents in cis orientation . Similar conformational analysis would apply to the target compound, with the pyridine ring likely oriented equatorially to minimize steric strain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume